3-Isopropoxy-2-naphthoic acid
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Overview
Description
3-Isopropoxy-2-naphthoic acid is an organic compound with the molecular formula C14H14O3 and a molecular weight of 230.26 g/mol . It is a derivative of naphthoic acid, where the hydrogen atom at the third position of the naphthalene ring is replaced by an isopropoxy group.
Preparation Methods
The synthesis of 3-Isopropoxy-2-naphthoic acid can be achieved through several methods. One common synthetic route involves the reaction of 3-hydroxy-2-naphthoic acid with isopropyl alcohol in the presence of an acid catalyst . The reaction conditions typically include heating the mixture under reflux to facilitate the esterification process. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity .
Chemical Reactions Analysis
3-Isopropoxy-2-naphthoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group under appropriate conditions.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Isopropoxy-2-naphthoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Isopropoxy-2-naphthoic acid involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The compound’s interaction with cytochrome P450 enzymes leads to the formation of dihydroxynaphthoic acids, which exhibit various biological activities .
Comparison with Similar Compounds
3-Isopropoxy-2-naphthoic acid can be compared with other naphthoic acid derivatives, such as:
3-Hydroxy-2-naphthoic acid: This compound is a precursor in the synthesis of this compound and has similar chemical properties.
1,4-Dihydroxy-2-naphthoic acid: Known for its role in the menaquinone biosynthetic pathway and its biological activities.
6,7-Dihydroxy-2-naphthoic acid: Exhibits inhibitory potency towards HIV-1 integrase and other enzymes.
The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3-propan-2-yloxynaphthalene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-9(2)17-13-8-11-6-4-3-5-10(11)7-12(13)14(15)16/h3-9H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMJRHSMOPFAOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=CC=CC=C2C=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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